![molecular formula C15H18N2O4S B2430160 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide CAS No. 868215-24-1](/img/structure/B2430160.png)
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has gained interest in the scientific community due to its potential as an anti-cancer agent.
Scientific Research Applications
Antifungal Agents
2-Oxo-morpholin-3-yl-acetamide derivatives have been identified as potent antifungal agents against a range of fungi, including Candida and Aspergillus species. The introduction of gem-dimethyl groups to the morpholinone core improved plasmatic stability while maintaining antifungal efficacy. These compounds demonstrate broad-spectrum activity and in vivo efficacy in models of systemic fungal infections, indicating potential applications in developing treatments for fungal diseases (Bardiot et al., 2015).
Antimicrobial Activity
2-[[5-Alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited activity against a variety of microbial species, with some showing potency comparable to reference standards. This suggests potential applications in developing new antimicrobial agents for treating infections (Gul et al., 2017).
Structural and Fluorescent Properties
Research on amide-containing isoquinoline derivatives has explored their structural aspects and properties, including the formation of salts and inclusion compounds with enhanced fluorescence emission. These findings have implications for the use of such compounds in materials science and chemical sensing technologies (Karmakar et al., 2007).
Crystal Structure Analysis
Studies on the crystal structures of oxothiazolidin-2-ylidene acetamides provide insights into their structural characteristics, which could inform the design of compounds with specific physical or chemical properties for applications in materials science or drug development (Galushchinskiy et al., 2017).
properties
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-9-14(19)17(15(20)10(2)22-9)8-13(18)16-11-4-6-12(21-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTKQVSNWGAZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide |
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